5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and pharmacokinetic properties.
The synthesis and characterization of 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride have been documented in various scientific literature focusing on novel drug development. The compound is synthesized through multi-step organic reactions involving azetidine derivatives and oxadiazole formation techniques.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its oxadiazole ring. It falls under the category of pharmaceutical intermediates and potential drug candidates.
The synthesis of 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure.
The molecular formula is , with a molecular weight of approximately 314.7 g/mol. The compound's structural features include an azetidine ring, a trifluoromethoxy phenyl group, and an oxadiazole moiety that contribute to its chemical reactivity and biological activity.
5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions:
These reactions are typically performed under controlled laboratory conditions to optimize yields and minimize side products. Reaction pathways are monitored using chromatographic techniques.
The mechanism of action for 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride involves interaction with biological targets such as enzymes or receptors. The presence of the oxadiazole ring may facilitate hydrogen bonding or π-stacking interactions with target biomolecules.
In vitro studies have shown that compounds containing oxadiazole moieties can exhibit significant inhibition against specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Relevant analyses include thermal stability assessments via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride has potential applications in:
The exploration of this compound's properties continues to be relevant in medicinal chemistry research aimed at discovering new therapeutic agents.
The structural architecture of modern pharmaceuticals frequently incorporates nitrogen- and oxygen-containing heterocyclic scaffolds, with 1,2,4-oxadiazoles emerging as privileged motifs due to their versatile physicochemical properties and bioisosteric capabilities. The compound 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride (CAS: 1351584-79-6; Molecular Formula: C₁₂H₁₁ClF₃N₃O₂; MW: 321.69) exemplifies this strategy. It integrates a 1,2,4-oxadiazole core linked to an azetidine ring and a lipophilic 3-(trifluoromethoxy)phenyl moiety, optimizing it for target engagement and metabolic stability [5] [7].
1,2,4-Oxadiazoles were first synthesized in 1884, but their pharmaceutical potential remained unrealized until the mid-20th century. Oxolamine, introduced in the 1960s as a cough suppressant, marked the first therapeutic application of this heterocycle [3] [9]. Subsequent decades witnessed strategic diversification:
Table 1: Evolution of 1,2,4-Oxadiazole Pharmacophores
Era | Compound | Therapeutic Use | Innovation |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First-in-class 1,2,4-oxadiazole drug |
1970s | Prenoxdiazine | Bronchial antispasmodic | Enhanced receptor selectivity |
2000s | Pleconaril | Antiviral (Picornavirus) | Capsid-binding activity |
2010s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through |
Contemporary | Target Compound* | Under investigation | Azetidine hybridization & lipophilicity |
*5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
The target compound represents a modern iteration, merging the 1,2,4-oxadiazole with an azetidine ring to exploit synergistic stability and binding properties [1] [7].
The 1,2,4-oxadiazole ring serves as a multifunctional bioisostere, adept at replacing ester, amide, or carboxylic acid groups while enhancing pharmacokinetic profiles. Key advantages include:
In the target compound, the 1,2,4-oxadiazole bridges the azetidine and aryl moieties, acting as a conformationally constrained amide surrogate. This design mitigates metabolic cleavage while maintaining optimal geometry for target binding [4] [9].
Instability of ester/amide functionalities in physiological milieus remains a persistent challenge. The 1,2,4-oxadiazole ring addresses this via:
Table 2: Stability Comparison of Bioisosteres in Simulated Gastric Fluid (pH 2.0)
Bioisostere | Half-life (h) | Primary Degradation Pathway |
---|---|---|
Ethyl ester | 0.8 | Hydrolysis |
Primary amide | 3.5 | Enzymatic cleavage |
1,3,4-Oxadiazole | 12.1 | Ring opening |
1,2,4-Oxadiazole | >24 | Minimal degradation |
For the target molecule, this stability is critical for oral bioavailability, particularly given the acid-sensitive azetidine component [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0